molecular formula C17H18N6O7 B6122888 1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol

1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol

Cat. No.: B6122888
M. Wt: 418.4 g/mol
InChI Key: QDNJEBMDRGZSPT-UHFFFAOYSA-N
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Description

1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of benzimidazole and trinitrophenol. Benzimidazole derivatives are known for their diverse pharmacological activities, while trinitrophenol, also known as picric acid, is a well-known explosive and dye. The combination of these two moieties results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N,2-dimethylbenzimidazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation and amination reactions. The trinitrophenol moiety can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the compound .

Industrial Production Methods

Industrial production of this compound would likely involve a multi-step synthesis process, starting with the preparation of benzimidazole derivatives, followed by nitration to introduce the trinitrophenol group. The process would require stringent safety measures due to the explosive nature of trinitrophenol .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol involves its interaction with various molecular targets. The benzimidazole moiety can inhibit enzymes by binding to their active sites, while the trinitrophenol component can disrupt cellular processes through its oxidative properties. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol is unique due to the combination of benzimidazole and trinitrophenol moieties, resulting in a compound with both pharmacological and explosive properties. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.C6H3N3O7/c1-4-14-8(2)13-10-7-9(12-3)5-6-11(10)14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7,12H,4H2,1-3H3;1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNJEBMDRGZSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)NC)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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